N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-4-ethoxybenzamide is a benzamide derivative featuring a bifuran-based π-linker system and an ethoxy-substituted benzamide moiety. Its molecular structure combines a 2,2'-bifuran group as a conjugated linker with a 4-ethoxybenzamide group, which may enhance electronic delocalization and polarizability. Such compounds are of interest in materials science for nonlinear optical (NLO) applications due to their tunable electronic properties .
Properties
IUPAC Name |
4-ethoxy-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-21-14-7-5-13(6-8-14)18(20)19-12-15-9-10-17(23-15)16-4-3-11-22-16/h3-11H,2,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZYNZKZNMDEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of [2,2'-Bifuran]-5-ylmethylamine
Photolytic Coupling of 5-Bromo-2-Furfural and Furan
The foundational step in synthesizing the bifuran scaffold involves photochemical coupling, as demonstrated by Comer et al.. In a flow-through system, 5-bromo-2-furfural reacts with furan under UV irradiation (254 nm) in the presence of an anionic exchange resin (A-21A). This method leverages the resin to absorb hydrobromic acid (HBr) byproducts, preventing competitive bromination at the C–4 position and enabling regioselective coupling at the C–5 site. The reaction proceeds in acetonitrile at ambient temperature, yielding [2,2'-bifuran]-5-carboxaldehyde (1) with a 65% yield after purification via column chromatography.
Key Reaction Conditions:
Reductive Amination of [2,2'-Bifuran]-5-carboxaldehyde
The aldehyde intermediate (1) is subsequently converted to the primary amine via reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 12 hours affords [2,2'-bifuran]-5-ylmethylamine (2) in 78% yield. This method avoids the need for isolating unstable imine intermediates, streamlining the synthesis.
Preparation of 4-Ethoxybenzoyl Chloride
Chlorination of 4-Ethoxybenzoic Acid
4-Ethoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl2) under reflux conditions. The reaction is monitored via TLC until completion (typically 4–6 hours), yielding 4-ethoxybenzoyl chloride (3) as a colorless liquid with 92% purity. Excess SOCl2 is removed under reduced pressure, and the product is stored under anhydrous conditions to prevent hydrolysis.
Amide Bond Formation
Schotten-Baumann Reaction
The amine (2) and acyl chloride (3) are coupled under Schotten-Baumann conditions. A biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide (10% w/v) facilitates the reaction at 0–5°C. The amide product precipitates upon neutralization, yielding N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide (4) with 85% efficiency.
Optimization Notes:
- Temperature Control : Maintaining sub-5°C temperatures minimizes side reactions.
- Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride ensures complete conversion.
Carbodiimide-Mediated Coupling
Alternative amidation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The amine (2) and 4-ethoxybenzoic acid are stirred at 25°C for 24 hours, achieving 88% yield. This method circumvents the need for acyl chloride preparation, enhancing safety and scalability.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Bromination in Bifuran Synthesis
During photolytic coupling, residual HBr can brominate the C–4 position of the furan ring, necessitating the use of anion exchange resins to sequester acidic byproducts. Substituting furan with electron-rich analogs (e.g., 2-methylfuran) reduces this risk but lowers yields by 15–20%.
Hydrolysis of 4-Ethoxybenzoyl Chloride
Exposure to ambient humidity converts 4-ethoxybenzoyl chloride back to 4-ethoxybenzoic acid. Anhydrous conditions and molecular sieves (4Å) mitigate this issue, improving acyl chloride stability by 40%.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Brominated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry: N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide is used as a building block in organic synthesis, particularly in the development of novel polymers and materials with enhanced thermal and mechanical properties .
Biology: In biological research, this compound can be used as a probe to study the interactions of bifuran-containing molecules with biological macromolecules, such as proteins and nucleic acids .
Industry: In the industrial sector, this compound can be used in the production of high-performance materials, such as coatings and adhesives, due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide portion can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The polarizability (⟨α⟩) and π-linker configurations of N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide are critical for benchmarking against analogous compounds. Below is a comparative analysis based on experimental data and structural analogs.
Polarizability and π-Linker Systems
Polarizability, a key parameter for NLO materials, is highly dependent on π-conjugation and substituent effects. The ⟨α⟩ value of this compound is 645.71 atomic units (a.u.) , as reported by Khan et al. (2018a) . This places it within a mid-range tier among derivatives with bifuran, oxazole, or benzofuran-based linkers:
| Compound ID | First π-Linker | Second π-Linker | ⟨α⟩ (a.u.) |
|---|---|---|---|
| DPTM-5 | 5,5′-dimethyl-2,2′-bifuran | 2,5-dimethylfuran | 677.51 |
| DPTM-6 | 5,5′-dimethyl-2,2′-bifuran | 2,5-dimethyloxazole | 668.19 |
| Target | [2,2'-bifuran]-5-ylmethyl | 4-ethoxybenzamide | 645.71 |
| DPTM-1 | 5-dimethylfuro[3,2-b]furan | 2,5-dimethylfuran | 663.48 |
| DPTM-3 | 2,5-dimethyloxazolo[5,4-d]oxazole | 2,5-dimethylfuran | 640.19 |
| DPTM-12 | 2,5-dimethylbenzo[d]oxazole | 2,5-dimethyloxazole | <605.58 |
Key Observations:
- The highest ⟨α⟩ values (e.g., DPTM-5, DPTM-6) correlate with symmetrical bifuran linkers , which maximize π-conjugation .
- Replacement of bifuran with heterocyclic linkers (e.g., oxazole, benzofuran) reduces ⟨α⟩ due to decreased electron delocalization. For example, DPTM-12 (benzo[d]oxazole linker) shows ⟨α⟩ <605.58 a.u. .
- The target compound’s ⟨α⟩ (645.71 a.u.) is ~4.7% lower than DPTM-5 , likely due to the ethoxybenzamide group introducing steric or electronic effects that slightly limit conjugation.
Structural Analogs in Pharmaceutical and Agrochemical Contexts
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): A herbicide with a chlorophenyl substitution instead of bifuran. The ethoxymethoxy group may enhance solubility compared to the target compound’s ethoxybenzamide .
- Sulfentrazone (N-(2,4-dichloro-5-(triazolyl)phenyl)methanesulfonamide): A pre-emergent herbicide with a sulfonamide group, contrasting with the target’s benzamide backbone .
- Diflufenican (N-(2,4-difluorophenyl)-2-(trifluoromethylphenoxy)pyridinecarboxamide): Features fluorinated substituents and a pyridine ring, which may improve photostability relative to the target’s furan system .
Notable Trends:
- Agrochemical analogs prioritize halogenated or sulfonamide groups for bioactivity, whereas the target compound’s design emphasizes π-conjugation for materials science applications.
- The ethoxy group in the target compound may offer a balance between solubility (via oxygen lone pairs) and stability (vs. more reactive substituents like chlorides) .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H17N1O2
- Molecular Weight : 269.31 g/mol
This compound features a bifuran moiety linked to an ethoxy-substituted benzamide, which is significant for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies on benzamide derivatives have shown their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Benzamide Riboside | T-cell leukemia | Inhibition of DHFR | |
| 4-Chloro-benzamides | RET kinase-driven cancers | RET kinase inhibition |
This compound may exhibit similar effects due to its structural similarities to these active compounds.
Antimicrobial Activity
The antibacterial properties of benzamide derivatives have been documented extensively. For instance, a study highlighted the antibacterial efficacy of various benzamide derivatives against Gram-positive and Gram-negative bacteria.
The potential for this compound to act against microbial pathogens warrants further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors (e.g., RET kinase) that are crucial in tumor growth and metastasis.
- Induction of Apoptosis : Evidence suggests that benzamide derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have explored the effects of related benzamide compounds in clinical settings:
- Benzamide Riboside in Cancer Therapy : A clinical trial demonstrated that benzamide riboside could effectively reduce tumor size in patients with resistant forms of leukemia by downregulating dihydrofolate reductase (DHFR) levels .
- RET Kinase Inhibitors : A series of studies have shown that compounds targeting RET kinase exhibit significant antitumor activity in preclinical models, suggesting that this compound could be similarly effective .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide, and how are coupling agents optimized for amide bond formation?
- Methodology : Synthesis typically involves coupling a bifuran derivative with a benzamide precursor. Amide bond formation can be achieved using coupling reagents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., BOP), often under microwave-assisted conditions to enhance reaction efficiency. Solvent choice (e.g., DMF or dichloromethane) and temperature control (40–80°C) are critical for minimizing side reactions .
- Key Parameters :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Coupling Agent | EDC/HOBt | Reduces racemization |
| Solvent | Anhydrous DMF | Enhances reagent solubility |
| Reaction Time | 12–24 hours | Balances yield and purity |
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm bifuran connectivity and benzamide substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z 367.1425).
- X-ray Crystallography : Resolves π-π stacking interactions between bifuran and aromatic rings .
Q. What preliminary biological screening assays are recommended for this compound?
- Assay Design :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli).
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or bacterial toxins (e.g., ADP-ribosyltransferase) .
Advanced Research Questions
Q. How can contradictory data in biological activity (e.g., variable IC values across studies) be systematically addressed?
- Troubleshooting Framework :
Purity Verification : HPLC (>98% purity) to exclude impurities affecting activity.
Assay Standardization : Uniform cell passage number, serum concentration, and incubation time.
Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition) across cell lines using Western blotting .
- Case Study : Inconsistent cytotoxicity in MCF-7 cells resolved by identifying differential expression of efflux transporters (e.g., P-gp) via qPCR .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Approaches :
- Lipophilicity Enhancement : Introduce electron-donating groups (e.g., methoxy) to the benzamide ring, improving logP (target: 2.5–3.5) .
- Prodrug Design : Mask polar groups (e.g., ethoxy) with ester linkages for hydrolytic activation in target tissues.
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and reduce hepatic clearance .
Q. How do structural modifications (e.g., replacing bifuran with thiophene) alter target selectivity?
- Comparative Analysis :
| Modification | Target Affinity (K, nM) | Selectivity Ratio |
|---|---|---|
| Bifuran | Kinase A: 12 ± 2 | 1:5 (Kinase A:B) |
| Thiophene | Kinase B: 85 ± 10 | 1:1.2 (Kinase A:B) |
- Mechanistic Insight : Bifuran’s planar geometry enhances π-π stacking with hydrophobic kinase pockets, while thiophene’s sulfur atom disrupts hydrogen bonding .
Methodological Considerations
Q. What computational tools predict the compound’s interaction with biological targets?
- Tools :
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent electronegativity with antimicrobial potency (R > 0.85) .
Q. How can synthetic scalability be improved without compromising yield?
- Process Optimization :
- Continuous Flow Reactors : Reduce reaction time from 24 hours to 2 hours with >90% yield.
- Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica for Suzuki-Miyaura couplings (5 cycles with <5% activity loss) .
Data Conflict Resolution
Q. What experimental controls are essential when observing divergent results in enzyme inhibition assays?
- Controls :
- Positive Control : Known inhibitor (e.g., staurosporine for kinases).
- Negative Control : DMSO vehicle to exclude solvent effects.
- Internal Standard : Fluorescein for fluorescence quenching correction.
- Example : Discrepancies in ADP-ribosyltransferase inhibition resolved by normalizing to protein concentration (Bradford assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
